2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole
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Overview
Description
2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole is a complex organic compound that combines the structural features of indole and piperazine. Indole is a heterocyclic compound with a benzene ring fused to a pyrrole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. One common method involves the acylation of piperazine with 3-fluorobenzoyl chloride, followed by the coupling of the resulting product with an indole derivative under appropriate reaction conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted indole and piperazine compounds .
Scientific Research Applications
2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Drug Discovery: Its unique structure makes it a valuable scaffold for the development of new drugs, especially those targeting specific receptors or enzymes.
Neuroscience Studies: The compound is used in studies exploring the mechanisms of neurotransmission and receptor binding.
Industrial Applications: It is also explored for its potential use in the synthesis of other complex organic molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s indole moiety can bind to various receptors in the central nervous system, while the piperazine ring can interact with enzymes involved in neurotransmitter metabolism . These interactions can modulate neurotransmission and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorobenzoyl)piperazine: Shares the piperazine and fluorobenzoyl moieties but lacks the indole structure.
Indole-3-carboxaldehyde: Contains the indole moiety but lacks the piperazine and fluorobenzoyl groups.
4-(3-fluorobenzoyl)piperazine-2,6-dione: Combines piperazine and fluorobenzoyl groups with a different heterocyclic structure.
Uniqueness
2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole is unique due to its combination of indole and piperazine structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research applications, setting it apart from other similar compounds .
Properties
CAS No. |
1112348-42-1 |
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Molecular Formula |
C23H20N6O4S |
Molecular Weight |
476.51 |
IUPAC Name |
6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O4S/c1-3-32-17-10-9-14(11-18(17)31-2)20-25-19(33-28-20)13-34-23-26-21-16(12-24-27-21)22(30)29(23)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,24,27) |
InChI Key |
GLTWAMPGXSGJCL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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